molecular formula C19H20N4O2 B2500786 N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 1448028-25-8

N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2500786
CAS No.: 1448028-25-8
M. Wt: 336.395
InChI Key: WSECXNDWYZNQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide” is a synthetic organic compound that features a pyridine ring, a pyrazole ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone.

    Attachment of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the pyrazole.

    Formation of the acetamide group: This can be done by reacting an amine with an acyl chloride or anhydride.

    Final assembly: The final step would involve linking the pyrazole-pyridine moiety with the acetamide group through an appropriate linker, such as an ethyl group.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyridine or pyrazole rings.

    Reduction: Reduction reactions could target the nitrogens in the heterocyclic rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as a drug candidate, particularly if it shows activity against certain biological targets.

Medicine

In medicinal chemistry, it could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it might be used in the synthesis of other valuable compounds or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of “N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide: can be compared with other pyrazole or pyridine derivatives.

    N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(phenoxy)acetamide: A similar compound with a phenoxy group instead of an o-tolyloxy group.

    N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide: A similar compound with a m-tolyloxy group instead of an o-tolyloxy group.

Uniqueness

The uniqueness of “this compound” might lie in its specific substitution pattern, which could confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-15-6-2-3-8-18(15)25-14-19(24)21-11-13-23-12-9-17(22-23)16-7-4-5-10-20-16/h2-10,12H,11,13-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSECXNDWYZNQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.